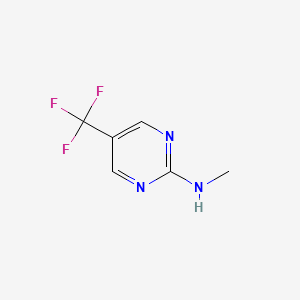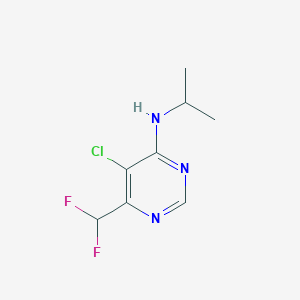![molecular formula C13H13FO2S B11780102 tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B11780102.png)
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is an organic compound that belongs to the class of benzo[b]thiophenes. This compound is characterized by the presence of a fluorine atom at the 4th position and a tert-butyl ester group at the 7th position of the benzo[b]thiophene ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-bromo-4-fluorobenzaldehyde and thiophene derivatives.
Introduction of the tert-butyl ester group: This step involves esterification reactions using tert-butyl alcohol and suitable catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of biological pathways and interactions involving benzo[b]thiophene derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and tert-butyl ester group contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making it a valuable compound in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-chlorobenzo[b]thiophene-7-carboxylate
- tert-Butyl 4-methylbenzo[b]thiophene-7-carboxylate
Uniqueness
tert-Butyl 4-fluorobenzo[b]thiophene-7-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity and binding characteristics are desired.
Properties
Molecular Formula |
C13H13FO2S |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-1-benzothiophene-7-carboxylate |
InChI |
InChI=1S/C13H13FO2S/c1-13(2,3)16-12(15)9-4-5-10(14)8-6-7-17-11(8)9/h4-7H,1-3H3 |
InChI Key |
ZKLDPKJSEHJLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C(=C(C=C1)F)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)

![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)


![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)
![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)
![2-(4-(Benzyloxy)-5-bromo-2-methylbenzyl)benzo[b]thiophene](/img/structure/B11780077.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)

